molecular formula C15H22O2 B3059429 Octanal, 8-(phenylmethoxy)- CAS No. 106673-33-0

Octanal, 8-(phenylmethoxy)-

Cat. No. B3059429
CAS RN: 106673-33-0
M. Wt: 234.33 g/mol
InChI Key: CGXBISFNQLVEFE-UHFFFAOYSA-N
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Description

“Octanal, 8-(phenylmethoxy)-” is a chemical compound with the molecular formula C15H22O2 . Octanal itself is an aldehyde with the chemical formula C8H16O . It occurs naturally as a colorless or lightly yellow-tinged liquid with a fruit-like odor .


Synthesis Analysis

Octanal is often synthesized industrially by the hydroformylation of heptene . This process involves the addition of a formyl group (HCO) to heptene under specific conditions . Another synthesis method involves a three-step process from cardanol, following an epoxidation/hydrolysis/oxidative cleavage sequence .


Molecular Structure Analysis

The molecular structure of Octanal consists of a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The molecular weight of “Octanal, 8-(phenylmethoxy)-” is 234.33 .


Chemical Reactions Analysis

As an aldehyde, Octanal is a polar molecule with a carbonyl group (C=O) at one end . This carbonyl group is highly reactive, allowing Octanal to participate in various chemical reactions, particularly oxidation and reduction reactions .


Physical And Chemical Properties Analysis

Octanal is a clear, colorless to pale yellow liquid at room temperature . It’s characterized by a pungent, fruity odor, typically reminiscent of citrus peels . It is slightly less dense than water and has a relatively low boiling point, at around 170-171 °C . In terms of solubility, Octanal mixes well with alcohol, ether, and most organic solvents, but it is relatively insoluble in water .

Scientific Research Applications

Organic Aerosol Growth Studies

Research by Jang, Lee, and Kamens (2003) investigated the role of octanal in aerosol growth through acid-catalyzed heterogeneous reactions. They found that octanal significantly contributes to secondary organic aerosol formation, highlighting its relevance in atmospheric chemistry.

Synthesis of Urushiol

A study conducted by Sato (1973) explored the synthesis of Urushiol, a skin irritant found in poison ivy. They used octanal derivatives in the synthesis process, underscoring octanal's importance in organic synthesis and chemical engineering.

Reactivity in Chemical Synthesis

Research by Chlenov, Salamonov, and Tartakovskii (1976) explored the reactivity of certain octanal derivatives in chemical synthesis, providing insight into its versatile applications in creating new chemical compounds.

Botanical Fungicide Research

A study by Tao, Fan, Jia, and Zhang (2014) demonstrated the antifungal activity of octanal against Penicillium digitatum, suggesting its potential use as a botanical fungicide in agriculture.

Corrosion Inhibition in Materials Chemistry

Research on spirocyclopropane derivatives by Chafiq et al. (2020) included octanal-related compounds, indicating their efficacy as corrosion inhibitors, which is significant for materials protection and engineering.

Radiochemical Synthesis

In radiopharmaceuticals, Tang et al. (1979) synthesized octanal labeled with carbon-11, a radioactive isotope, demonstrating its potential in medical imaging and diagnostics.

Phenolic Compound Ozonization in Chemistry

Graham and Tyman's (2002) work on ozonizing phenolic compounds from cashew nutshell liquid, involving octanal derivatives, highlights its role in advanced chemical processing techniques.

Ion-Selective Electrodes in Analytical Chemistry

Shvedene et al. (1995) explored the use of octanal derivatives in ion-selective electrodes, contributing to advancements in analytical chemistry and sensor technology.

properties

IUPAC Name

8-phenylmethoxyoctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-12H,1-4,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBISFNQLVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474142
Record name Octanal, 8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanal, 8-(phenylmethoxy)-

CAS RN

106673-33-0
Record name Octanal, 8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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